3-(dimethylamino)propylcarbamodithioic acid
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Overview
Description
3-(dimethylamino)propylcarbamodithioic acid is a chemical compound with the molecular formula C6H14N2OS2 It is a derivative of carbamic acid, characterized by the presence of a 3-dimethylaminopropyl group and a dithio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-dimethylaminopropyldithio- typically involves the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of an appropriate carbamoylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamic acid, 3-dimethylaminopropyldithio- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and eco-friendly solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of carbamic acid, 3-dimethylaminopropyldithio-. These products can have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
3-(dimethylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate and thiocarbamate derivatives.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, 3-dimethylaminopropyldithio- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The dithio linkage plays a crucial role in these interactions, as it can undergo redox reactions and form disulfide bonds with cysteine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with a simpler structure and different reactivity.
Dithiocarbamates: Compounds with similar dithio linkages but different substituents.
Urea: A structurally related compound with different functional groups and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
18997-72-3 |
---|---|
Molecular Formula |
C6H14N2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
InChI Key |
VTMATBHAKYANPP-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCCN=C(S)S |
SMILES |
CN(C)CCCNC(=S)S |
Canonical SMILES |
CN(C)CCCNC(=S)S |
18997-72-3 | |
Origin of Product |
United States |
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